Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a brominated aromatic ring, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethyl 3-bromopropanoate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate.
Reduction: Formation of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanol.
Substitution: Formation of Ethyl 3-(5-methoxy-2-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-iodo-2-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C12H15BrO3 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
ZZJTVMBKVBDVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)Br)C)O |
Origin of Product |
United States |
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